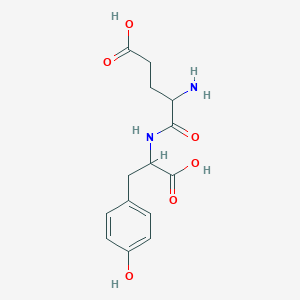

α-Glutamyltyrosin

Übersicht

Beschreibung

Alpha-Glutamyltyrosine (AGT) is a dipeptide that is composed of tyrosine and glutamic acid. It is a naturally occurring compound that is found in the brain and is synthesized by the enzyme glutamine synthetase. AGT has been found to have potential therapeutic benefits for a variety of neurological disorders.

Wissenschaftliche Forschungsanwendungen

Vermittlung bei schwerem COVID-19

α-Glutamyltyrosin wurde als potenzieller Mediator für die Assoziation zwischen bestimmten Darmmikrobiota und schweren COVID-19-Ergebnissen identifiziert. Dies deutet auf eine Rolle dieser Verbindung für das Verständnis und möglicherweise die Behandlung schwerer Virusinfektionen hin .

Metabolomforschung

Diese Verbindung wird in der Metabolomik verwendet, der Untersuchung kleiner Moleküle in Zellen, Biofluiden, Geweben oder Organismen. Es ist ein wertvolles Werkzeug für die biochemische Forschung und liefert Einblicke in Stoffwechselprozesse .

Protein-Katabolismus-Studie

This compound ist ein unvollständiges Abbauprodukt der Proteinverdauung oder des Katabolismus. Die Untersuchung dieser Verbindung hilft Forschern, die Proteinabbauwege und ihre physiologischen Auswirkungen zu verstehen .

Kausalität von Blutmetaboliten bei Krankheiten

Die Forschung hat die kausale Beziehung zwischen Blutmetaboliten wie this compound und Krankheiten wie Morbus Basedow untersucht und unser Wissen über Krankheitsmechanismen und potenzielle Behandlungen erweitert .

Safety and Hazards

Zukünftige Richtungen

Alpha-Glutamyltyrosine has been studied for its potential therapeutic and industrial applications. It has been identified as a putative causal factor for severe COVID-19 . This suggests that it could be used as a clinical biomarker for risk stratification and prognostication, and could provide a novel basis to unravel the pathophysiological mechanisms of severe COVID-19 .

Wirkmechanismus

Target of Action

Alpha-Glutamyltyrosine is a dipeptide compound, composed of glutamic acid and tyrosine linked by a peptide bond . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides, including alpha-Glutamyltyrosine, are known to have physiological or cell-signaling effects .

Mode of Action

It is known that dipeptides can interact with various targets in the body, including enzymes, receptors, and transport proteins, thereby influencing physiological processes .

Biochemical Pathways

Alpha-Glutamyltyrosine is involved in several biochemical pathways. As a breakdown product of protein digestion, it is part of the broader protein metabolism pathway . It is also involved in the glutamine metabolic pathway .

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body via the bloodstream .

Result of Action

Some dipeptides are known to have cell-signaling effects, suggesting that alpha-glutamyltyrosine may influence cellular processes . In a study, alpha-Glutamyltyrosine was found to potentially contribute to the association of certain gut microbiota with severe COVID-19 .

Action Environment

The action of alpha-Glutamyltyrosine can be influenced by various environmental factors. For example, the pH and temperature of the surrounding environment can affect the stability of the compound . Furthermore, the presence of other molecules can influence the compound’s efficacy, as they may compete for the same targets .

Biochemische Analyse

Biochemical Properties

Alpha-Glutamyltyrosine is involved in biochemical reactions catalyzed by gamma-glutamyl transferases (GGT). These enzymes remove terminal gamma-glutamyl residues from peptides and amides . GGTs play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals .

Cellular Effects

The cellular effects of alpha-Glutamyltyrosine are primarily related to its role in glutathione metabolism. Glutathione is involved in a series of important cellular functions, such as in the storage and transport of nitric oxide, control of sulfur assimilation, protection of cells against oxidative stress, and redox regulation of gene expression .

Molecular Mechanism

The molecular mechanism of action of alpha-Glutamyltyrosine involves its interaction with gamma-glutamyl transferases. These enzymes specifically catalyze the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides .

Metabolic Pathways

Alpha-Glutamyltyrosine is involved in the gamma-glutamyl cycle, a metabolic pathway that mediates glutathione metabolism . This pathway includes two ATP-dependent glutathione synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and glutathione synthetase, and a specific glutathione degradation pathway .

Subcellular Localization

Given its role in glutathione metabolism, it is likely that alpha-Glutamyltyrosine is present in the cytosol, where glutathione synthesis and degradation occur .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-Glutamyltyrosine involves the coupling of the amino acid tyrosine with the dipeptide alpha-glutamyl. This can be achieved through a series of chemical reactions that are commonly used in peptide synthesis.", "Starting Materials": [ "Tyrosine", "Alpha-glutamyl dipeptide", "Coupling reagents (e.g. EDC, HOBt, DIC)", "Protecting groups (e.g. Boc, Fmoc)", "Solvents (e.g. DMF, DCM, MeOH)" ], "Reaction": [ "1. Protection of the amino group of tyrosine using a suitable protecting group (e.g. Boc, Fmoc)", "2. Activation of the carboxylic acid group of alpha-glutamyl dipeptide using a coupling reagent (e.g. EDC, HOBt, DIC)", "3. Coupling of the activated alpha-glutamyl dipeptide with the protected tyrosine using a coupling reagent", "4. Removal of the protecting group from the amino group of the coupled product", "5. Purification of the final product using techniques such as column chromatography or HPLC" ] } | |

| 3422-39-7 | |

Molekularformel |

C14H18N2O6 |

Molekulargewicht |

310.30 g/mol |

IUPAC-Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N2O6/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1 |

InChI-Schlüssel |

YSWHPLCDIMUKFE-QWRGUYRKSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

| 3422-39-7 | |

Physikalische Beschreibung |

Solid |

Sequenz |

EY |

Herkunft des Produkts |

United States |

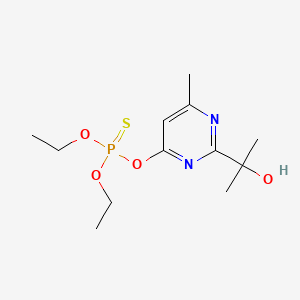

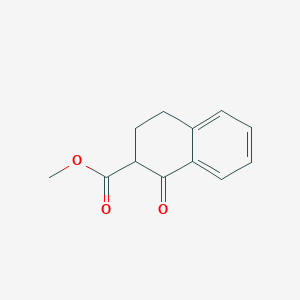

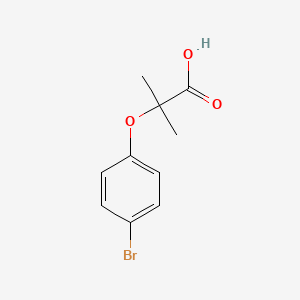

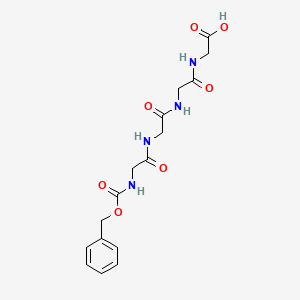

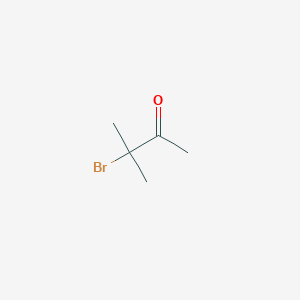

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions alpha-Glutamyltyrosine as potentially protective against sepsis. What is the evidence for this, and what mechanisms might be involved?

A1: Two recent Mendelian randomization studies provide evidence for a potential causal link between alpha-Glutamyltyrosine and sepsis risk. One study identified genetically determined high levels of alpha-Glutamyltyrosine to be associated with a lower risk of sepsis . While the exact mechanisms are still under investigation, alpha-Glutamyltyrosine, being a dipeptide composed of glutamic acid and tyrosine, might influence the immune response or modulate inflammatory pathways relevant to sepsis development. Further research is needed to elucidate the precise mechanisms underlying this observed association.

Q2: Are there any known interactions between alpha-Glutamyltyrosine and gut microbiota, given the other research paper you provided?

A2: While the research paper on severe COVID-19 doesn't directly link alpha-Glutamyltyrosine to specific gut bacteria, it highlights the role of the gut microbiome and plasma metabolome in COVID-19 severity. It's plausible that alpha-Glutamyltyrosine could interact with the gut microbiome, directly or indirectly, influencing metabolite production or immune responses. This is an area that warrants further exploration to understand the potential interplay between alpha-Glutamyltyrosine, gut microbiota, and sepsis susceptibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)